molecular formula C14H12N2O3 B8643895 5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid

5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid

Cat. No.: B8643895
M. Wt: 256.26 g/mol
InChI Key: ZJUMGBFEYBCJFF-UHFFFAOYSA-N
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Description

5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid: is a heterocyclic compound that features a unique structure combining an indolizine core with a pyridine ring. Heterocyclic compounds, especially those containing nitrogen, are of significant interest in medicinal chemistry due to their presence in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the esterification of racemic 2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid hydrochloride with benzyl alcohol in the presence of boric acid as a catalyst . This is followed by a resolution step using L-(+)-mandelic acid to obtain the desired ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for deprotection reactions , and various acids and bases for esterification and hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form.

Scientific Research Applications

5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid involves its interaction with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aza-bicyclo-[3.3.0]-octane-3-carboxylic acid: A precursor in the synthesis of the target compound.

    Pyridine derivatives: Compounds containing the pyridine ring, which is a common structural motif in many biologically active molecules.

Uniqueness

What sets 5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid apart is its unique combination of an indolizine core with a pyridine ring, which imparts unique chemical and biological properties .

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid

InChI

InChI=1S/C14H12N2O3/c17-13-9(11-4-1-2-6-15-11)8-10(14(18)19)12-5-3-7-16(12)13/h1-2,4,6,8H,3,5,7H2,(H,18,19)

InChI Key

ZJUMGBFEYBCJFF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C(=O)N2C1)C3=CC=CC=N3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-oxo-8-propionyl-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate (0.50 g, 1.46 mmol), 2-trimethylstannyl pyridine (0.46 g, 1.90 mmol), LiCl (0.17 g, 4.38 mmol), and (Ph3P)4Pd (0.12 g, 0.11 mmol) in THF (10 mL) was heated by Microwave Synthesizer at 160° C. for 20 min. The reaction was cooled, diluted with H2O and extracted into EtOAc (3×). The organic layers were combined, dried over MgSO4 and concentrated. The concentrate was triturated in ether to give the salt of the title compound as a light green solid. The solid was dissolved in MeOH (5 mL), to which was added 2 eq. of 1N NaOH and the mixture was stirred for 2 h. The mixture was concentrated, taken up in H2O, neutralized by 10% HCl, extracted with CH2Cl2 (3×), dried over MgSO4, concentrated to give the title compound as a light yellow oil (0.32 g, 85%). MS (m/z, M+1): 257.1.
Name
5-oxo-8-propionyl-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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